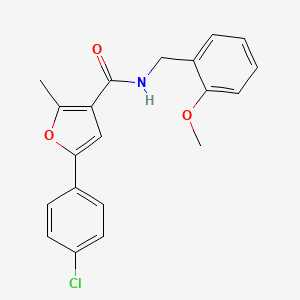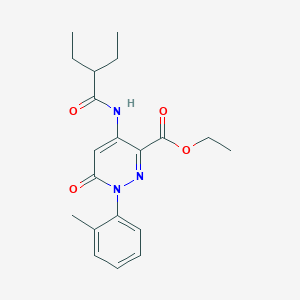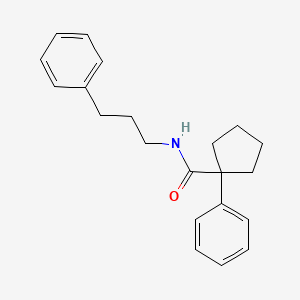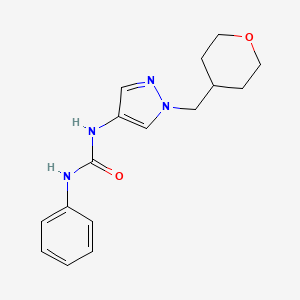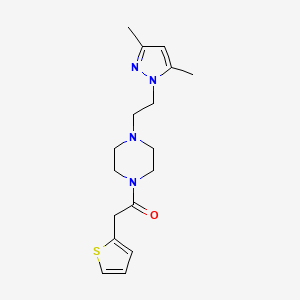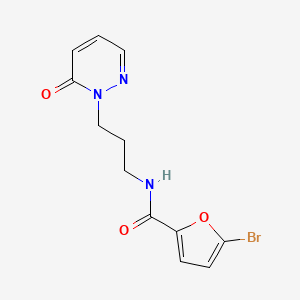
5-bromo-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)furan-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-bromo-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)furan-2-carboxamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Wissenschaftliche Forschungsanwendungen
Antiprotozoal Applications
Novel dicationic imidazo[1,2-a]pyridines and related compounds have shown strong DNA affinities and significant in vitro and in vivo antiprotozoal activities, indicating the potential for similar compounds to be utilized in treating diseases caused by protozoan parasites (Ismail et al., 2004).
Antiviral Research
Heterocyclic compounds based on furan derivatives demonstrated promising antiviral activity against the H5N1 avian influenza virus, highlighting the potential for compounds like 5-bromo-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)furan-2-carboxamide in antiviral research (Flefel et al., 2012).
Antibacterial Properties
Functionalized N-(4-Bromophenyl)furan-2-carboxamides have been investigated for their antibacterial activities against clinically isolated drug-resistant bacteria, suggesting the relevance of furan-2-carboxamide derivatives in developing new antibacterial agents (Siddiqa et al., 2022).
Synthetic Methodologies and Chemical Reactivity
The synthesis and properties of furan-carboxamide derivatives have been widely explored, with various methodologies developed for their synthesis and functionalization. These studies provide a basis for understanding the chemical reactivity and potential applications of compounds like this compound in synthetic chemistry and material science (El’chaninov & Aleksandrov, 2017).
Potential in Polymer and Pharmaceutical Industries
Furan carboxylic acids, derivable from compounds like the one , are considered promising biobased building blocks in the polymer and pharmaceutical industries. Research on the controlled synthesis of furan carboxylic acids from 5-hydroxymethylfurfural via enzyme cascade reactions highlights the importance of such compounds in sustainable chemistry and material science (Jia et al., 2019).
Eigenschaften
IUPAC Name |
5-bromo-N-[3-(6-oxopyridazin-1-yl)propyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrN3O3/c13-10-5-4-9(19-10)12(18)14-6-2-8-16-11(17)3-1-7-15-16/h1,3-5,7H,2,6,8H2,(H,14,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNEUKQMOKVXMMT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(N=C1)CCCNC(=O)C2=CC=C(O2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrN3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


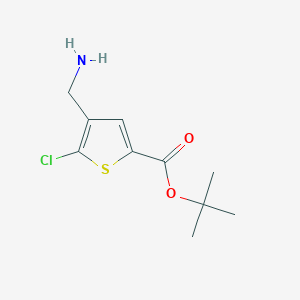

![N-[Cyclopropyl(oxan-4-yl)methyl]prop-2-enamide](/img/structure/B2400090.png)

![3-(3-Fluorophenyl)-5-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxylic acid](/img/structure/B2400092.png)
![3-Carbamoyl-2-{[2-(trifluoromethyl)quinazolin-4-yl]amino}propanoic acid](/img/structure/B2400094.png)
